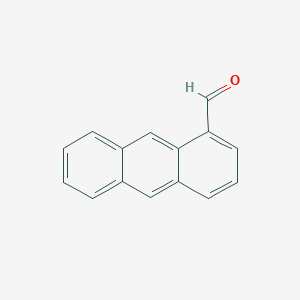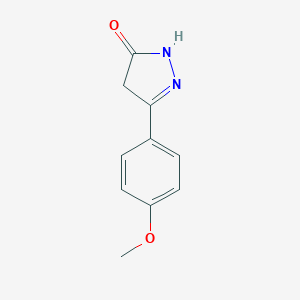
anthracene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
anthracene-1-carbaldehyde, also known as anthracene-9-carboxaldehyde, is an organic compound with the molecular formula C₁₅H₁₀O. It is a yellow solid that is soluble in common organic solvents. This compound is a derivative of anthracene, where a formyl group is attached to the ninth carbon atom of the anthracene ring system .
準備方法
Synthetic Routes and Reaction Conditions: anthracene-1-carbaldehyde can be synthesized through various methods. One common method is the Vilsmeier formylation of anthracene. This reaction involves the use of a Vilsmeier reagent, typically formed from dimethylformamide and phosphorus oxychloride, to introduce the formyl group into the anthracene ring .
Industrial Production Methods: In industrial settings, the synthesis of anthracenecarboxaldehyde often involves the same Vilsmeier formylation process due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: anthracene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene-9-carboxylic acid.
Reduction: Reduction of anthracenecarboxaldehyde yields anthracenemethanol.
Condensation: It participates in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Condensation: Reactions with amines under acidic or basic conditions lead to the formation of Schiff bases.
Major Products:
Oxidation: Anthracene-9-carboxylic acid.
Reduction: Anthracenemethanol.
Condensation: Various Schiff bases and related compounds.
科学的研究の応用
anthracene-1-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of anthracenecarboxaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
類似化合物との比較
Anthracenemethanol: A reduction product of anthracenecarboxaldehyde.
Anthracene-9-carboxylic acid: An oxidation product of anthracenecarboxaldehyde.
9-Anthraldehyde oxime: A derivative used in various synthetic applications.
Uniqueness: anthracene-1-carbaldehyde is unique due to its versatile reactivity and its ability to form a wide range of derivatives with diverse applications in chemistry, biology, and industry. Its formyl group allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
1140-79-0 |
|---|---|
分子式 |
C15H10O |
分子量 |
206.24 g/mol |
IUPAC名 |
anthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H |
InChIキー |
XJDFBLQCLSBCGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Key on ui other cas no. |
31671-77-9 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
![7-[2-(Benzylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride](/img/structure/B72904.png)


